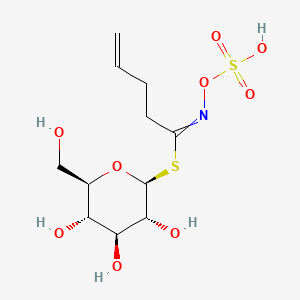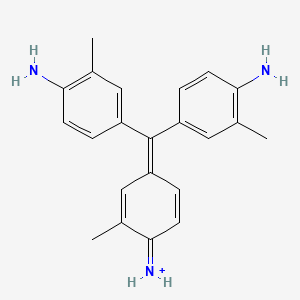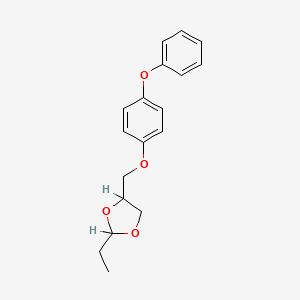
4-Chlorobenzoate
Descripción general
Descripción
4-chlorobenzoate is a chlorobenzoate that is the conjugate base of 4-chlorobenzoic acid. It has a role as a bacterial xenobiotic metabolite. It derives from a benzoate. It is a conjugate base of a 4-chlorobenzoic acid.
Aplicaciones Científicas De Investigación
Environmental Monitoring and Toxicology
4-Chlorobenzoate is recognized as a significant environmental pollutant, particularly in the context of herbicide use and its potential toxicological impacts. Studies have focused on understanding its environmental fate, behavior, and eco-toxicological effects. It's observed that this compound is present in low concentrations in surface water, especially in regions with intensive use, suggesting the need for localized mitigation strategies to prevent environmental entry. The compound's presence in soil, air, and surface water around crop fields indicates its widespread use and potential impact on non-target organisms. Research also underlines the necessity of understanding its effects at various trophic levels and the implications of prenatal exposure, given the variations in sensitivity among species and developmental stages. The introduction of this compound resistant crops could lead to an increase in its usage, raising concerns about potentially unsafe residue levels in the environment (Islam et al., 2017).
Herbicide Toxicity and Public Health
The herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), closely related to this compound, has been a subject of extensive research due to its wide application in agriculture and potential health risks. A scientometric review analyzed global research trends, identifying key areas of influence and research directions. The study highlighted the need for future research to focus on molecular biology, gene expression, exposure assessment in bioindicators, and pesticide degradation studies. This comprehensive analysis offers insights into global trends in 2,4-D toxicology and mutagenicity, identifying gaps and future research needs (Zuanazzi et al., 2020).
Carcinogenic Potential and Environmental Exposure
Chlorophenoxy compounds, including 2,4-D and MCPA (related to this compound), are widely used herbicides. Epidemiologic studies suggest a possible association between exposure to these compounds and increased risks of lymphohematopoietic cancers. However, a systematic review of epidemiologic, toxicological, pharmacokinetic, exposure, and biomonitoring studies concluded that the combined evidence does not support a genotoxic mode of action. While plausible hypotheses for carcinogenic modes of action exist, environmental exposures were deemed insufficient to support a causal relationship. This review also emphasized the unknown potential interactions between genetic polymorphisms and chlorophenoxy compound exposure, especially in occupational settings (Stackelberg, 2013).
Propiedades
Fórmula molecular |
C7H4ClO2- |
|---|---|
Peso molecular |
155.56 g/mol |
Nombre IUPAC |
4-chlorobenzoate |
InChI |
InChI=1S/C7H5ClO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)/p-1 |
Clave InChI |
XRHGYUZYPHTUJZ-UHFFFAOYSA-M |
SMILES |
C1=CC(=CC=C1C(=O)[O-])Cl |
SMILES canónico |
C1=CC(=CC=C1C(=O)[O-])Cl |
Sinónimos |
4-chlorobenzoate 4-chlorobenzoic acid 4-chlorobenzoic acid, calcium(2:1) salt 4-chlorobenzoic acid, mercury(+1) salt 4-chlorobenzoic acid, mercury(+2)(2:1) salt 4-chlorobenzoic acid, sodium salt 4-chlorobenzoic acid, sodium salt, 11C-labeled para-chlorobenzoic acid |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-ethyl-7-methyl-4-oxo-6,8-dihydro-5H-pyrido[2,3]thieno[2,4-b]pyrimidin-2-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B1228746.png)
![N-[1-[(2,6-dimethylanilino)-oxomethyl]cyclopentyl]-N-(phenylmethyl)-4-(1-tetrazolyl)benzamide](/img/structure/B1228747.png)

![3-nitro-N-[(3-sulfamoylanilino)-sulfanylidenemethyl]benzamide](/img/structure/B1228751.png)

![4-(4-chlorophenyl)-3-[2-(4-methylphenyl)cyclopropyl]-1H-1,2,4-triazole-5-thione](/img/structure/B1228755.png)
![N-[(2-hydroxy-1-naphthalenyl)-(4-methylphenyl)methyl]cyclohexanecarboxamide](/img/structure/B1228756.png)


![1-[2-(4-Bromophenyl)-2-oxoethyl]-3-(2-furanylmethyl)-6,7-dimethoxyquinazoline-2,4-dione](/img/structure/B1228762.png)
![8-[(1-ethyl-3-piperidinyl)thio]-1,3-dimethyl-6-sulfanylidene-7H-purin-2-one](/img/structure/B1228763.png)
![3,8-dimethyl-4-oxo-7,8,9,10-tetrahydro-6H-thieno[1,2]pyrimido[4,5-a]azepine-2-carboxylic acid ethyl ester](/img/structure/B1228764.png)
